4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline, with the chemical formula C12H17N3O and CAS number 863453-76-3, is an organic compound classified as an aniline derivative. It features a nitro group attached to the aromatic ring and a pyrrolidine moiety, which suggests potential biological activities. This compound is of interest in medicinal chemistry due to its structural components that may influence its pharmacological properties.
The synthesis of 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline can be achieved through various methods, primarily involving the introduction of the nitro group into the aniline structure followed by the addition of the pyrrolidine moiety. One common synthetic pathway includes:
These methods have been optimized to ensure high yields and purity of the final product, often analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for characterization .
The molecular structure of 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline can be described as follows:
4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline exhibits several notable chemical reactivity patterns:
The mechanism of action for 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline largely depends on its interactions at the molecular level:
4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has several scientific applications:
The molecular structure (C₁₂H₁₇N₃O₂, MW: 235.28 g/mol) contains three key domains with distinct physicochemical properties:
O=[N+](C1=CC=C(C=C1)NCCN2CCCC2)[O-]
[1] Table 1: Key Structural Domains and Properties
Structural Domain | Key Features | Chemical Implications |
---|---|---|
4-Nitroaniline | Electron-deficient arene, planar, -NO₂ (strong EWG) | Susceptible to reduction, nucleophilic substitution; π-π stacking; H-bond acceptor (N, O) |
Ethylenediamine Linker | -CH₂-CH₂-, flexible alkyl chain | Conformational flexibility; hydrophobic interactions; spacer for pharmacophore separation |
Pyrrolidin-1-yl Group | Saturated 5-membered ring, tertiary amine (basic) | H-bond acceptor; cationic charge potential (protonation); hydrophobic pocket interaction |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3